Potassium (E)-3-phenylpropenyl-1-trifluoroborate

概要

説明

Potassium is a chemical element with the symbol K (from Neo-Latin kalium) and atomic number 19 . It is a silvery-white metal that is soft enough to be easily cut with a knife . Potassium metal reacts rapidly with atmospheric oxygen to form flaky white potassium peroxide in only seconds of exposure .

Molecular Structure Analysis

Potassium channels are proteins found in almost all living organisms and are vital for many different biological processes . These proteins contain a pore that allows potassium ions to flow through cell membranes, but only when the channel is open .Chemical Reactions Analysis

Potassium reacts with the halogens, forming the corresponding potassium halides . For example, the reaction with fluorine (F2) forms potassium fluoride (KF), and the reaction with chlorine (Cl2) forms potassium chloride (KCl) .Physical And Chemical Properties Analysis

Potassium is a solid at 20°C with a relative atomic mass of 39.098 . It has a melting point of 63.5°C and a boiling point of 759°C . The density of potassium is 0.89 g/cm³ .科学的研究の応用

Hydrogenation to β-Trifluoromethylstyrenes

Research by Ramachandran and Mitsuhashi (2015) explored a Pd-catalyzed hydrogenation process for potassium (3,3,3-trifluoroprop-1-yn-1-yl)trifluoroborate. This method yields either the (Z)- or (E)-isomer of the vinylborate with high purity. Additionally, this process provides a safe synthesis route for the alkynyltrifluoroborate, highlighting its potential in creating diverse β-trifluoromethylstyrenes (Ramachandran & Mitsuhashi, 2015).

Suzuki Cross-Coupling Reactions

Molander and Rivero (2002) detailed the Suzuki cross-coupling reactions of potassium alkenyltrifluoroborates with aryl or alkenyl halides or triflates. These trifluoroborates are stable in air and moisture, and their coupling can be performed using PdCl2(dppf)·CH2Cl2 as the catalyst, demonstrating their utility in various chemical synthesis processes (Molander & Rivero, 2002).

Improved Synthesis Method

An improved synthesis method for potassium (trifluoromethyl)trifluoroborate [K(CF3BF3)] was developed by Molander and Hoag (2003). This method involves treating Ruppert's reagent with trimethoxyborane and potassium fluoride, offering a more viable procedure for synthesizing this reagent (Molander & Hoag, 2003).

Characterization and Spectroscopy

Iramain et al. (2020) characterized potassium 2-phenylacetyl-trifluoroborate (PTFB) using FT-IR, FT-Raman, and UV–Visible spectroscopies. Their study provides valuable insights into the properties of PTFB, including its solvation energy and reactivity in different media, contributing to a deeper understanding of its chemical behavior (Iramain et al., 2020).

Cross-Coupling Reactions and Stability

Molander et al. (2003) investigated the palladium-catalyzed cross-coupling reaction of substituted potassium alkyltrifluoroborates. They found these compounds to be air-stable and suitable for long-term storage, thus enhancing their practicality in various chemical reactions (Molander et al., 2003).

作用機序

Safety and Hazards

将来の方向性

特性

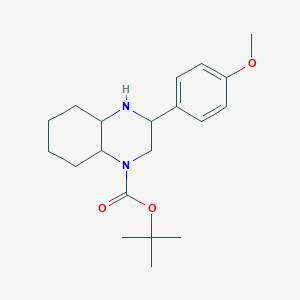

IUPAC Name |

potassium;trifluoro-[(E)-3-phenylprop-1-enyl]boranuide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BF3.K/c11-10(12,13)8-4-7-9-5-2-1-3-6-9;/h1-6,8H,7H2;/q-1;+1/b8-4+; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNELUEBTICJTGF-ZFXMFRGYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C=CCC1=CC=CC=C1)(F)(F)F.[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

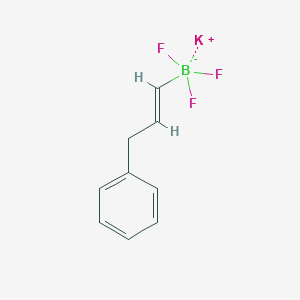

Isomeric SMILES |

[B-](/C=C/CC1=CC=CC=C1)(F)(F)F.[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BF3K | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Potassium (E)-3-phenylpropenyl-1-trifluoroborate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[3-Fluoro-4-(trifluoromethyl)phenyl]piperidine](/img/structure/B3070626.png)

![tert-Butyl 1-methyl-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B3070646.png)

methanone](/img/structure/B3070672.png)

![3-({1-[4-(Tert-butyl)phenyl]ethyl}sulfinyl)-1,2-propanediol](/img/structure/B3070688.png)

![methyl 4-benzyl-6-(3-chloro-4-methoxyphenyl)-1,3-dioxohexahydro-1H-furo[3,4-c]pyrrole-4-carboxylate](/img/structure/B3070706.png)